1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate)
Overview
Description
1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) is a chemical compound with the molecular formula C₃₄H₅₈S₆ and a molecular weight of 659.21 g/mol . It is known for its unique structure, which includes a phenylene group linked to two methylene groups, each connected to a didodecyl bis(carbonotrithioate) moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) typically involves the reaction of 1,4-phenylenedimethanol with dodecyl trithiocarbonate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction is monitored closely to maintain the desired product quality and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trithiocarbonate groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the trithiocarbonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological systems and as a probe for biochemical reactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) involves its interaction with molecular targets through its trithiocarbonate groups. These groups can undergo redox reactions, making the compound useful in various chemical processes. The phenylene group provides structural stability, while the methylene linkers allow for flexibility in molecular interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenebis(methylene) bis(carbonotrithioate): Similar structure but lacks the didodecyl groups.
1,4-Phenylenebis(methylene) didodecyl bis(carbonodithioate): Similar but with dithioate groups instead of trithiocarbonate.
Uniqueness
1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) is unique due to its combination of phenylene, methylene, and didodecyl trithiocarbonate groups. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
dodecylsulfanyl-[[4-(dodecylsulfanylcarbothioylsulfanylmethyl)phenyl]methylsulfanyl]methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58S6/c1-3-5-7-9-11-13-15-17-19-21-27-37-33(35)39-29-31-23-25-32(26-24-31)30-40-34(36)38-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-30H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJPMZRDOGFQEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SCC1=CC=C(C=C1)CSC(=S)SCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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